N-(5-methylisoxazol-3-yl)-4-tosylbutanamide
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Overview
Description
N-(5-methylisoxazol-3-yl)-4-tosylbutanamide is a compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and therapeutic potential .
Preparation Methods
The synthesis of N-(5-methylisoxazol-3-yl)-4-tosylbutanamide can be achieved through various synthetic routes. One common method involves the reaction of 5-methylisoxazole with tosyl chloride in the presence of a base to form the tosylated intermediate. This intermediate is then reacted with butanamide under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
N-(5-methylisoxazol-3-yl)-4-tosylbutanamide undergoes several types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(5-methylisoxazol-3-yl)-4-tosylbutanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-methylisoxazol-3-yl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-(5-methylisoxazol-3-yl)-4-tosylbutanamide can be compared with other similar compounds, such as:
N-(5-methylisoxazol-3-yl)malonamide: This compound has similar structural features but differs in its side-chain substituents.
N-(5-methylisoxazol-3-yl)acetamide: Another related compound with different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11-5-7-13(8-6-11)22(19,20)9-3-4-15(18)16-14-10-12(2)21-17-14/h5-8,10H,3-4,9H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEYSXXUBCIBKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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